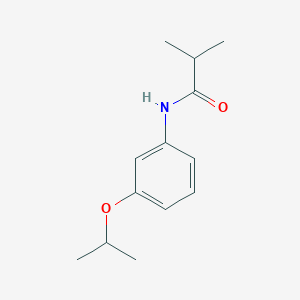
N~1~,N~1~-diethyl-N~4~-(2-ethylphenyl)-1,4-piperidinedicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~1~-diethyl-N~4~-(2-ethylphenyl)-1,4-piperidinedicarboxamide, commonly known as EPE, is a chemical compound that has gained considerable attention in scientific research due to its potential applications in various fields. EPE is a piperidine derivative that has been synthesized and studied for its biochemical and physiological effects, as well as its mechanism of action.
作用機序
EPE has been reported to act as a positive allosteric modulator of the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling and protein synthesis. EPE has also been reported to inhibit the reuptake of serotonin and norepinephrine, which are neurotransmitters involved in mood regulation.
Biochemical and Physiological Effects:
EPE has been reported to have analgesic and anxiolytic effects in animal models. EPE has also been reported to decrease the release of glutamate, an excitatory neurotransmitter, in the brain, which may contribute to its anxiolytic effects.
実験室実験の利点と制限
EPE has several advantages for use in lab experiments, including its high purity and good yields. However, EPE has limited solubility in water, which may make it difficult to use in certain experiments.
将来の方向性
Further research is needed to fully understand the potential applications of EPE in various scientific research fields. Future studies could focus on the development of EPE derivatives with improved solubility and potency. Additionally, the potential therapeutic applications of EPE in the treatment of pain and anxiety disorders could be further explored.
合成法
EPE can be synthesized by the reaction of diethylamine with 2-ethylphenylacetonitrile, followed by the addition of succinic anhydride and subsequent hydrolysis. This method has been reported to yield high purity EPE with good yields.
科学的研究の応用
EPE has been extensively studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. EPE has been reported to have analgesic and anxiolytic effects, making it a potential candidate for the treatment of pain and anxiety disorders.
特性
IUPAC Name |
1-N,1-N-diethyl-4-N-(2-ethylphenyl)piperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-4-15-9-7-8-10-17(15)20-18(23)16-11-13-22(14-12-16)19(24)21(5-2)6-3/h7-10,16H,4-6,11-14H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIZVAOPAYWRST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-fluorophenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5327395.png)
![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5327403.png)


![4-{2-[(4-bromobenzyl)oxy]benzylidene}-3-phenyl-5(4H)-isoxazolone](/img/structure/B5327412.png)

![6-{[(1,1-diethyl-2-propyn-1-yl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5327431.png)
![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)acetamide](/img/structure/B5327453.png)
![N-[2-(1H-indol-1-yl)ethyl]-N-methyl-1H-imidazole-2-carboxamide](/img/structure/B5327461.png)

![N-(2,5-dimethoxyphenyl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5327483.png)
![3-benzyl-5-{4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5327487.png)
![2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-N-methylacetamide](/img/structure/B5327494.png)
